N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(17-4-3-13-25-17)20-15-7-5-14(6-8-15)16-9-10-18(22-21-16)23-11-1-2-12-23/h3-10,13H,1-2,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLBQBFSRKZBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various proteins and receptors.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing pyrrolidine and pyridazine rings have been associated with a wide range of pharmacological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 464.5 g/mol. The structure includes a pyrrolidine ring, a pyridazine moiety, and a furan carboxamide group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, influencing critical signaling pathways that are often dysregulated in diseases such as cancer and bacterial infections.
Potential Targets:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It may bind to receptors on cell membranes, altering their activity and downstream signaling cascades.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine and pyridazine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
The compound's structure suggests that it may possess similar antimicrobial properties due to the presence of the pyrrolidine and pyridazine rings, which are known for their bioactivity.
Anticancer Activity
Studies have explored the potential anticancer properties of compounds with similar structures:
- Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that the furan carboxamide moiety may enhance these effects by promoting apoptosis or inhibiting cell cycle progression .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated several pyrrolidine derivatives for their antibacterial activity, revealing that modifications in the structure significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria .
- Antitumor Agents : Another investigation focused on novel antitumor agents derived from similar frameworks, highlighting their ability to regulate lipid metabolism in cancer cells, which is crucial for tumor growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with two closely related compounds from recent literature:
Comparison with 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Core Structure :
- Substituents :
- Both compounds incorporate a furan-2-yl group and a carboxamide moiety.
- The analog includes a 4-phenylthiazole group, which may enhance π-π stacking interactions in target binding compared to the pyrrolidine group in the target compound.
- Hypothetical Pharmacokinetics :
Table 1: Structural and Functional Comparison
Comparison with 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core Structure :
- The target compound’s pyrrolidine may offer flexibility for binding to less constrained targets.
- Synthetic Complexity :
Research Findings and Limitations
- Target Compound: No explicit biological data are available in the reviewed literature. Its design aligns with pyridazine-based kinase inhibitors (e.g., c-Met inhibitors), but experimental validation is pending .
- Analogs :
Critical Knowledge Gaps:
- Absence of binding affinity or ADME data for the target compound.
- Limited cross-comparison studies between pyridazine and oxazolo-pyridine cores in similar pharmacological contexts.
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) on Pyridazine
The pyridazine core is functionalized through NAS, leveraging the electron-deficient nature of the ring.
Procedure :
- 3-Chloro-6-(pyrrolidin-1-yl)pyridazine is synthesized by reacting 3,6-dichloropyridazine with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours.
- Suzuki-Miyaura Coupling : The chloropyridazine intermediate is coupled with 4-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol/water (4:1:1) mixture at 100°C.
Reaction Table :
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NAS | Pyrrolidine | DMF | 80°C | 12h | 78% |
| SMC | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 100°C | 8h | 65% |
Key Insight : The electron-withdrawing chlorine atom at position 3 activates the pyridazine ring for NAS, while the Suzuki coupling introduces the aniline moiety regioselectively.
Synthesis of Furan-2-carbonyl Chloride
Chlorination of Furan-2-carboxylic Acid
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 4 hours, yielding the acyl chloride.
Reaction Conditions :
- Molar Ratio : 1:3 (acid:SOCl₂).
- Solvent : Anhydrous DCM.
- Yield : 92%.
Characterization :
- ¹H NMR (CDCl₃): δ 7.65 (d, J = 3.5 Hz, 1H), 6.70 (dd, J = 3.5, 1.8 Hz, 1H), 6.55 (d, J = 1.8 Hz, 1H).
Amide Bond Formation
Coupling of Intermediate A and B
The final step involves reacting 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline with furan-2-carbonyl chloride in the presence of a base.
Optimized Protocol :
- Dissolve Intermediate A (1 equiv) in anhydrous THF.
- Add triethylamine (2.5 equiv) and furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 85%.
Critical Parameters :
- Base Selection : Triethylamine outperforms DMAP or pyridine in minimizing side reactions.
- Solvent : THF ensures solubility of both intermediates.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines NAS, Suzuki coupling, and amidation in a single reaction vessel:
- NAS : 3,6-Dichloropyridazine + pyrrolidine → 3-chloro-6-(pyrrolidin-1-yl)pyridazine.
- Suzuki Coupling : Add 4-aminophenylboronic acid and Pd catalyst.
- Amidation : Introduce furan-2-carbonyl chloride directly.
Advantages :
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆):
δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.2 Hz, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.85–7.70 (m, 4H), 7.25 (d, J = 3.5 Hz, 1H), 6.75 (dd, J = 3.5, 1.8 Hz, 1H), 3.45–3.30 (m, 4H), 1.95–1.80 (m, 4H). - HRMS : Calculated for C₂₀H₁₈N₄O₂ [M+H]⁺: 354.1434; Found: 354.1436.
Purity Analysis
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
The electron-deficient pyridazine ring favors substitution at position 3 over position 6 due to resonance stabilization of the transition state. Using excess pyrrolidine (2.5 equiv) ensures complete substitution.
Amide Hydrolysis
The furan carboxamide is prone to hydrolysis under acidic conditions. Storage in anhydrous environments at −20°C prevents degradation.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd/C (10% wt) reduces costs without compromising yield (60% vs. 65%).
Solvent Recycling
Toluene and THF are recovered via distillation, achieving 90% solvent reuse.
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Pyridazine ring formation often requires reflux conditions (80–120°C) .
- Purification : Use preparative HPLC or column chromatography to isolate high-purity products (>95%) .
How can structural discrepancies in NMR data for this compound be resolved?
Advanced Research Question
Discrepancies may arise from tautomerism in the pyridazine ring or rotameric forms of the pyrrolidine group. Methodological solutions include:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers and identify dominant conformers .
- 2D NMR Techniques : Use HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of protons (e.g., pyrrolidine NH to pyridazine C-H) .
- X-ray Crystallography : Resolve absolute configuration and confirm bond angles .
Q. Example Data :
| Proton Group | δ (ppm, 25°C) | δ (ppm, −40°C) | Assignment |
|---|---|---|---|
| Pyrrolidine NH | 6.2 (broad) | 6.5 (sharp) | Rotamer stabilization |
| Pyridazine C-H | 8.1 | 8.1 | No tautomerism observed |
What biological targets are implicated in the mechanism of action, and how can binding affinity be validated?
Advanced Research Question
Preliminary studies on analogous compounds suggest interactions with:
Q. Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Cellular Assays : Use HEK293T cells transfected with luciferase reporters to quantify pathway inhibition (IC50) .
Contradiction Note : One study reported weak activity against EGFR (IC50 >10 μM) , while another showed sub-micromolar inhibition . Differences may stem from substituent effects on the pyridazine ring.
How can structure-activity relationships (SAR) guide the optimization of this compound?
Advanced Research Question
Key SAR insights from analogous structures:
Recommendation : Prioritize modifications at the pyridazine 3-position for balancing potency and physicochemical properties.
What analytical techniques are critical for purity assessment and stability profiling?
Basic Research Question
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% area) .
- LC-MS : Confirm molecular ion ([M+H]+ m/z calculated: 423.2; observed: 423.3) and rule out degradation products .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile sites (e.g., furan ring oxidation) .
Q. Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH, 1 week | 2.1 | Furan oxide |
| 0.1 M HCl, 24h | 15.3 | Pyridazine hydrolysis |
How can contradictory data on biological activity be reconciled?
Advanced Research Question
Contradictions may arise from:
Q. Resolution Strategies :
- Dose-Response Repetition : Test multiple batches in parallel .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites .
What computational tools are suitable for predicting binding modes?
Advanced Research Question
Q. Example Docking Score :
| Compound | Target | Docking Score (kcal/mol) |
|---|---|---|
| Analog (CF3-substituted) | EGFR | −9.8 |
| Parent Compound | EGFR | −7.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
